molecular formula C30H24FN5O2S B3002151 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393874-19-6

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

Cat. No. B3002151
CAS RN: 393874-19-6
M. Wt: 537.61
InChI Key: ATXSMBRARAATMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to the family of naphthalene derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into similar naphthalene-based compounds, which can be used to infer some general characteristics about the compound of interest.

Synthesis Analysis

The synthesis of related naphthalene derivatives typically involves direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . This suggests that the compound may also be synthesized through similar acylation reactions, possibly involving 2-amino-2-(naphthalen-1-yl)acetonitrile as a starting material or a related compound.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This level of detail in structural analysis could be applicable to the compound of interest, suggesting that X-ray crystallography could be a valuable tool in determining its precise molecular structure.

Chemical Reactions Analysis

Naphthalene derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of fluoride anions. This is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, as demonstrated by the benzamide derivative containing a 3,5-dinitrophenyl group . Although the compound is not described in the provided papers, it may also exhibit unique chemical reactions due to the presence of functional groups such as the triazole and sulfanyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be diverse. For example, the colorimetric sensing behavior of certain benzamide derivatives indicates that these compounds can interact with specific ions in solution, leading to observable changes . Additionally, the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging suggests that naphthalene derivatives can be modified to include radioactive isotopes, which may alter their physical properties for use in medical imaging .

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Novel Derivatives for PET Imaging : A study by Wang et al. (2008) discusses the synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives that are potential positron emission tomography (PET) agents for imaging human CCR8, a chemokine receptor involved in various diseases and conditions. These derivatives demonstrate the broad utility of naphthalene-based compounds in medical imaging applications (Wang et al., 2008).

  • Anticancer Activity of Naphthalene Derivatives : Hamad et al. (2010) synthesized a series of naphthalene derivatives and screened them for inhibitory activity against HIV-1 and HIV-2. Their findings indicate the potential of these compounds in developing antiviral agents (Hamad et al., 2010).

  • Anticancer Evaluation of Naphthoquinone Derivatives : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives and evaluated their cytotoxic activity against human cancer cell lines. Their study shows the potential of such compounds in cancer therapy (Ravichandiran et al., 2019).

  • Synthesis of Naphtho-Triazole Derivatives : Osyanin et al. (2012) worked on synthesizing naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system, showcasing the versatility of naphthalene derivatives in creating diverse heterocyclic systems with potential pharmacological applications (Osyanin et al., 2012).

  • Synthesis of Sulfanyl-Benzamide Derivatives : Helal et al. (2013) synthesized a series of naphthalene propionamide derivatives, showcasing their significant antibacterial and antifungal activities. This research highlights the application of naphthalene derivatives in developing new antimicrobial agents (Helal et al., 2013).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FN5O2S/c31-22-12-14-23(15-13-22)36-27(18-32-29(38)25-10-5-8-20-6-1-3-9-24(20)25)33-34-30(36)39-19-28(37)35-17-16-21-7-2-4-11-26(21)35/h1-15H,16-19H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXSMBRARAATMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

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